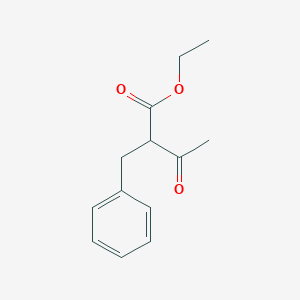

2-Benzylacétoacétate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-benzylacetoacetate and related compounds involves several strategies, including Knoevenagel condensation reactions and multicomponent reactions. A notable method involves the reaction of 2-aminobenzenethiol and ethyl acetoacetate under specific conditions to yield 1,4-benzothiazines, showcasing the reactivity of β-ketoesters in facilitating ring closure and heterocycle formation (Dandia et al., 2006). Another approach highlights a three-component condensation process, demonstrating the compound's utility in constructing complex molecular architectures (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 2-benzylacetoacetate derivatives can be elucidated using techniques like X-ray crystallography, which provides insight into the spatial arrangement and conformations that are critical for its reactivity and interactions (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-benzylacetoacetate undergoes a variety of chemical reactions, including Knoevenagel condensation, which is utilized for the synthesis of compounds with significant biological activity. Its chemical reactivity is exploited in the formation of complex molecules through reactions with different aldehydes and amines, indicating its versatility as a building block (Mobinikhaledi et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 2-benzylacetoacetate, such as melting point and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in different solvents and conditions, which is crucial for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to the carbonyl group, and stability of its enol form, play a significant role in its application in organic synthesis. The compound's ability to undergo various transformations, such as alkylation and acylation, showcases its utility in the synthesis of a wide range of organic compounds (Ono et al., 1979).

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, le 2-benzylacétoacétate d'éthyle est étudié pour son potentiel en tant que précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure permet des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques, en particulier dans le domaine des médicaments anti-inflammatoires et analgésiques .

Synthèse organique

Ce composé sert de brique de construction importante dans la synthèse organique. Il est utilisé dans la préparation de divers intermédiaires organiques par le biais de réactions telles que l'addition de Michael ou la condensation aldolique. Sa capacité à former des énolates stables en fait un réactif précieux dans la synthèse de molécules organiques complexes .

Science des matériaux

En science des matériaux, les propriétés du this compound sont bénéfiques dans la synthèse des polymères et des résines. Son incorporation dans les chaînes polymères peut améliorer la stabilité thermique et la résistance mécanique du matériau, le rendant approprié pour les matériaux haute performance .

Chimie agricole

Le rôle du this compound en chimie agricole est encore à l'étude. Cependant, son potentiel réside dans la synthèse de produits agrochimiques tels que les pesticides et les herbicides. Sa structure chimique pourrait être adaptée pour développer des composés plus efficaces et respectueux de l'environnement .

Biochimie

En biochimie, le this compound peut être utilisé comme intermédiaire de synthèse dans l'étude des voies métaboliques. Il pourrait également servir de substrat ou d'inhibiteur dans des études enzymatiques, aidant à élucider la fonction des enzymes impliquées dans la synthèse des acides gras .

Utilisations industrielles

Sur le plan industriel, le this compound trouve des applications dans la fabrication de colorants, de parfums et d'agents aromatisants. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la production d'une large gamme de produits chimiques industriels .

Chimie analytique

En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence dans l'analyse chromatographique. Il aide à l'étalonnage des instruments et assure la précision des méthodes analytiques employées en analyse chimique .

Sciences de l'environnement

Enfin, les dérivés du this compound pourraient être utilisés en sciences de l'environnement pour l'élimination des polluants. Des recherches sont menées sur ses dérivés en tant qu'adsorbants potentiels pour la capture des métaux lourds et des polluants organiques dans les plans d'eau .

Safety and Hazards

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person . It is also advised not to let the product enter drains .

Propriétés

IUPAC Name |

ethyl 2-benzyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWQYMXQMNUWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862307 | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a balsamic, floral-fruity odour | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.033-1.037 | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

620-79-1 | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-benzylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BENZYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3AI5O6H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

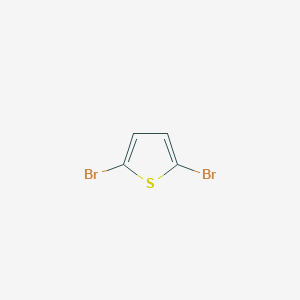

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

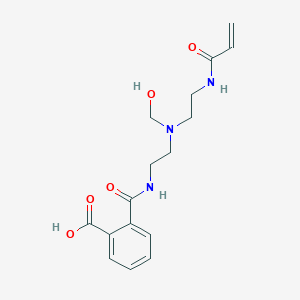

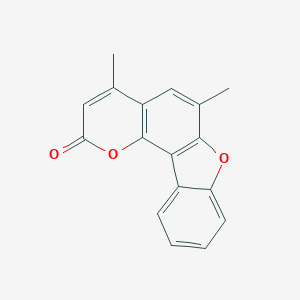

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 2-benzylacetoacetate in organic synthesis?

A: Ethyl 2-benzylacetoacetate serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. [, ] Its structure, containing both a ketone and an ester functionality, makes it a versatile reactant in various chemical transformations.

Q2: Can you provide an example of how Ethyl 2-benzylacetoacetate is used to synthesize biologically relevant molecules?

A: In a study focusing on synthesizing potential antibacterial agents, Ethyl 2-benzylacetoacetate was reacted with a diazotized solution of 6-aminocoumarin. [] This reaction yielded Ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, which then underwent further transformations to produce Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives and 7-phenyl-5H-pyrano [3′,2′:4,5]indolo[1,2-a]quinoxaline-6,10-dione derivatives. These final compounds demonstrated noteworthy antibacterial activity. []

Q3: Are there any catalytic methods for the synthesis of Ethyl 2-benzylacetoacetate?

A: While specific details are limited in the provided abstracts, one paper mentions the "catalytic synthesis of Ethyl 2-benzylacetoacetate." [] This suggests that catalytic routes for its preparation exist, potentially offering advantages in terms of efficiency and selectivity compared to traditional methods.

Q4: Does the research mention any specific analytical techniques used to characterize Ethyl 2-benzylacetoacetate and its derivatives?

A: The research indicates that the structures of Ethyl 2-benzylacetoacetate derivatives were confirmed using analytical and spectral data. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural elucidation in organic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)